molecular formula C11H21NO2 B3108669 Ethyl 2-methyl-2-(piperidin-4-YL)propanoate CAS No. 167710-69-2

Ethyl 2-methyl-2-(piperidin-4-YL)propanoate

Cat. No. B3108669
M. Wt: 199.29
InChI Key: SXQUKTMPHDAHMN-UHFFFAOYSA-N
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Patent
US05614534

Procedure details

A solution of 246 g (76.6×10-2 mole) of the hydrochloride of 1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester in 1.5 liters of ethanol was hydrogenated in a Parr's apparatus at 50° C. at a hydrogen pressure of 3.106Pa in the presence of 20 g of 5% palladium/charcoal. After filtering, the filtrate obtained was evaporated off under reduced pressure. The residue obtained was taken up in water and rendered alkaline with 500 ml of 5N sodium hydroxide. It was extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and filtered and the solvents were evaporated off under reduced pressure. 125.3 g (yield: 82%) of the desired product was obtained as an oil. n21 =1.47
Quantity
246 g
Type
reactant
Reaction Step One
Name
1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:22])[C:6]([CH3:21])([CH3:20])[C:7]1[CH2:8][CH2:9][N:10](CC2C=CC=CC=2)[CH2:11][CH:12]=1)[CH3:3].[H][H].[OH-].[Na+]>C(O)C.O.[Pd]>[CH2:2]([O:4][C:5](=[O:22])[C:6]([CH3:21])([CH3:20])[CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
Cl
Step Two
Name
1-phenylmethyl-α,α-dimethyl-1,2,3,6-tetrahydro-4-pyridine-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C=1CCN(CC1)CC1=CC=CC=C1)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C1CCNCC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 125.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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